molecular formula C20H18S B14628481 Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- CAS No. 54146-68-8

Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-

Katalognummer: B14628481
CAS-Nummer: 54146-68-8
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: VHOJSXBLMWIXSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- is a heterocyclic compound that features a fused ring system containing both sulfur and carbon atoms.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include PtCl2 for oxidation and various alkylating agents for substitution reactions. The reaction conditions often involve high temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various isomers and derivatives that exhibit unique properties, such as strong near-IR absorption and exceptional electrochemical stability .

Wirkmechanismus

The mechanism of action of Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of products with distinct properties. These properties are often exploited in the development of new materials and drugs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- is unique due to its specific structural features and the ability to form multiple isomers and derivatives with distinct properties. Its strong near-IR absorption and electrochemical stability set it apart from other similar compounds .

Eigenschaften

CAS-Nummer

54146-68-8

Molekularformel

C20H18S

Molekulargewicht

290.4 g/mol

IUPAC-Name

2,4-diphenyl-2,5,6,7-tetrahydrocyclopenta[b]thiopyran

InChI

InChI=1S/C20H18S/c1-3-8-15(9-4-1)18-14-20(16-10-5-2-6-11-16)21-19-13-7-12-17(18)19/h1-6,8-11,14,20H,7,12-13H2

InChI-Schlüssel

VHOJSXBLMWIXSM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)SC(C=C2C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.